Cas no 682788-10-9 (BORONIC ACID, (7-ETHYL-1,3-BENZODIOXOL-5-YL)-)

BORONIC ACID, (7-ETHYL-1,3-BENZODIOXOL-5-YL)- 化学的及び物理的性質
名前と識別子
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- BORONIC ACID, (7-ETHYL-1,3-BENZODIOXOL-5-YL)-
- Boronic acid, (7-ethyl-1,3-benzodioxol-5-yl)- (9CI)
- (7-ethylbenzo[d][1,3]dioxol-5-yl)boronic acid
- (7-ethyl-1,3-benzodioxol-5-yl)boronic acid
- 682788-10-9
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- インチ: InChI=1S/C9H11BO4/c1-2-6-3-7(10(11)12)4-8-9(6)14-5-13-8/h3-4,11-12H,2,5H2,1H3
- InChIKey: GOYFDDSDAJGEIH-UHFFFAOYSA-N
計算された属性
- 精确分子量: 194.0750390Da
- 同位素质量: 194.0750390Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 199
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.9Ų
BORONIC ACID, (7-ETHYL-1,3-BENZODIOXOL-5-YL)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1876115-1g |
(7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid |
682788-10-9 | 98% | 1g |
¥20179.00 | 2024-05-04 |
BORONIC ACID, (7-ETHYL-1,3-BENZODIOXOL-5-YL)- 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
BORONIC ACID, (7-ETHYL-1,3-BENZODIOXOL-5-YL)-に関する追加情報
BORONIC ACID, (7-ETHYL-1,3-BENZODIOXOL-5-YL)-: A Comprehensive Overview
The compound with CAS No 682788-10-9, commonly referred to as BORONIC ACID, (7-ETHYL-1,3-BENZODIOXOL-5-YL)-, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This boronic acid derivative is characterized by its unique structure, which incorporates a benzodioxole ring system substituted with an ethyl group at the 7-position. The presence of the boronic acid functional group (-B(OH)₂) makes this compound particularly valuable in cross-coupling reactions, a cornerstone of modern organic chemistry.
Recent advancements in the field of organoboron chemistry have further highlighted the potential of BORONIC ACID, (7-ETHYL-1,3-BENZODIOXOL-5-YL)- in various applications. Researchers have demonstrated its utility in Suzuki-Miyaura coupling reactions, where it serves as an efficient partner for aryl halides and other coupling partners. This has led to its incorporation into the synthesis of complex molecules, including pharmaceutical agents and advanced materials. The stability of the boronic acid group under mild reaction conditions has been a key factor in its widespread adoption.
The synthesis of BORONIC ACID, (7-ETHYL-1,3-BENZODIOXOL-5-YL)- typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the hydrolysis of a corresponding boronate ester precursor. This method ensures high purity and maintains the integrity of the sensitive functional groups present in the molecule. The development of more efficient synthetic routes continues to be an active area of research, driven by the demand for scalable production methods.
In terms of applications, BORONIC ACID, (7-ETHYL-1,3-BENZODIOXOL-5-YL)- has found use in the construction of biologically active compounds. Its ability to participate in cross-coupling reactions allows for the creation of diverse molecular architectures that are relevant to drug discovery efforts. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in various disease pathways. The substitution pattern on the benzodioxole ring and the ethyl group at position 7 provide opportunities for fine-tuning pharmacokinetic properties such as solubility and bioavailability.
From a materials science perspective, BORONIC ACID, (7-ETHYL-1,3-BENZODIOXOL-5-YL)- has shown promise in the synthesis of advanced polymers and organic semiconductors. Its ability to undergo controlled polymerization under specific conditions makes it a candidate for developing materials with tailored electronic properties. Recent studies have focused on incorporating this compound into conjugated systems that exhibit enhanced charge transport characteristics.
The study of BORONIC ACID, (7-ETHYL-1,3-BENZODIOXOL-5-YL)- has also contributed to our understanding of boron chemistry more broadly. Insights into its reactivity patterns and mechanistic behavior have informed the design of new boron-containing reagents and catalysts. This compound serves as a model system for exploring fundamental aspects of organoboron chemistry, including its role in radical reactions and transition metal-catalyzed processes.
In conclusion, BORONIC ACID, (7-ETHYL-1,3-BENZODIOXOL-5-YL)- stands out as a versatile building block in contemporary organic synthesis. Its unique combination of structural features and functional group reactivity positions it as an essential tool for researchers across multiple disciplines. As ongoing research continues to uncover new applications and synthetic strategies involving this compound, its significance within the chemical sciences is expected to grow further.
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